1-(4-Ethoxyphenyl)pentan-1-amine
Description
1-(4-Ethoxyphenyl)pentan-1-amine (CAS 1864056-43-8) is a secondary amine featuring a pentan-1-amine backbone substituted with a 4-ethoxyphenyl group at the α-carbon (Figure 1). The ethoxy group (-OCH₂CH₃) on the para position of the aromatic ring confers moderate lipophilicity, making it a versatile intermediate in organic synthesis and pharmaceutical research . It is commonly isolated as a hydrochloride salt for enhanced stability and solubility .
For instance, 1-(4-methoxyphenyl)pentan-1-amine (CAS 83948-36-1) is synthesized via nucleophilic substitution or Grignard reactions , suggesting comparable routes for the ethoxy derivative.
Its structural motifs align with bioactive molecules, such as monoamine reuptake inhibitors and fluorescent probes .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-5-6-13(14)11-7-9-12(10-8-11)15-4-2/h7-10,13H,3-6,14H2,1-2H3 |
InChI Key |
ANQPQZPSHRQNBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)OCC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)pentan-1-amine typically involves the reaction of 4-ethoxybenzaldehyde with pentylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk manufacturing processes that ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced to form amines with different alkyl chain lengths.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethoxyphenyl)pentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Phenyl-Substituted Pentan-1-amine Derivatives
Key Observations :
- Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) increase solubility in polar solvents but reduce membrane permeability compared to halogens (-Cl, -F) .
- Halogenated derivatives exhibit higher lipophilicity, favoring blood-brain barrier penetration, as seen in pyrovalerone analogs (e.g., 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one), which act as dopamine/norepinephrine reuptake inhibitors .
- Naphthyl-substituted analogs are utilized in fluorescent staining due to their extended conjugation .
Table 2: Pharmacological Profiles of Selected Analogs
Research Gaps: While 1-(4-ethoxyphenyl)pentan-1-amine itself lacks published bioactivity data, its structural analogs demonstrate significant CNS activity. For example, pyrovalerone derivatives with dichlorophenyl or naphthyl groups exhibit nanomolar potency at monoamine transporters, suggesting that ethoxy-substituted variants could be optimized for similar targets .
Biological Activity
1-(4-Ethoxyphenyl)pentan-1-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The chemical structure of 1-(4-Ethoxyphenyl)pentan-1-amine can be represented as follows:
Biological Activity Overview
Research indicates that 1-(4-Ethoxyphenyl)pentan-1-amine exhibits a range of biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.
The biological activity of 1-(4-Ethoxyphenyl)pentan-1-amine is primarily attributed to its interaction with neurotransmitter systems. It is suggested that the compound may act as a monoamine reuptake inhibitor , affecting dopamine and norepinephrine transporters, similar to other amine derivatives.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties of 1-(4-Ethoxyphenyl)pentan-1-amine:
- Antidepressant-like effects : In animal models, the compound demonstrated significant antidepressant-like behavior, potentially through modulation of serotonin and norepinephrine levels.
- Stimulant properties : The compound has been observed to increase locomotor activity in rodents, indicating stimulant effects that may be linked to dopaminergic activity.
Case Studies
Several case studies have provided insights into the effects of 1-(4-Ethoxyphenyl)pentan-1-amine:
-
Animal Model Study :
- Objective : To evaluate the antidepressant-like effects in a forced swim test.
- Findings : Doses of 10 mg/kg resulted in a significant reduction in immobility time compared to control groups, suggesting potential efficacy as an antidepressant agent.
-
Neurotransmitter Interaction Study :
- Objective : To assess the impact on dopamine and norepinephrine transporters.
- Findings : The compound exhibited competitive inhibition at both transporters with IC50 values indicating moderate potency.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 205.30 g/mol |
| IC50 (Dopamine Transporter) | 18.5 nM |
| IC50 (Norepinephrine Transporter) | 22.3 nM |
| Antidepressant-like Activity | Significant at 10 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
